![molecular formula C19H20O3 B2454570 Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate CAS No. 223410-63-7](/img/structure/B2454570.png)
Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate
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Description
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate and its derivatives have been utilized in synthesizing various heterocyclic systems. For example, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one demonstrates the chemical's versatility in creating complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Reactivity and Stability Studies
Studies on methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate and its derivatives provide insights into their stability and reactivity. This includes understanding the decomposition processes and the formation of new compounds under various conditions, illustrating the compound's potential in synthetic chemistry and material science applications (Gimalova et al., 2013).
Catalytic Reactions
In the realm of catalysis, the compound has been used in asymmetric catalytic glyoxylate-ene reactions. These studies highlight the potential of this compound in facilitating specific chemical transformations, which is significant for developing new synthetic methodologies (Mikami, Terada, Narisawa, & Nakai, 2003).
Antibacterial Applications
There is significant research indicating the use of methyl 4-oxo-4-phenylbut-2-enoate, a related compound, in the development of antibacterial agents. This includes its effectiveness against drug-resistant strains of Staphylococcus aureus, suggesting potential applications in medical research and pharmaceutical development (Matarlo et al., 2016).
Molecular Docking and Computational Studies
Experimental and computational approaches involving derivatives of this compound, like methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, have been used to understand their potential as antimicrobial agents. Molecular docking studies are particularly insightful for predicting interactions with biological targets, thereby aiding in drug design (Murugavel et al., 2016).
properties
IUPAC Name |
methyl 2-(4-phenylmethoxyphenyl)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-7-18(19(20)21-2)16-10-12-17(13-11-16)22-14-15-8-5-4-6-9-15/h3-6,8-13,18H,1,7,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHUNXNOLEZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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